molecular formula C23H14ClN3O2 B2784128 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one CAS No. 1358246-37-3

2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2784128
CAS No.: 1358246-37-3
M. Wt: 399.83
InChI Key: HGCOYWCAYWKDTH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-chlorophenyl group at position 2 and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at position 2. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-16-10-12-17(13-11-16)27-14-20(18-8-4-5-9-19(18)23(27)28)22-25-21(26-29-22)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCOYWCAYWKDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or Suzuki coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on their core scaffolds and substituents:

Table 1: Key Structural Analogs and Their Features
Compound Name Core Scaffold Substituents/Functional Groups Molecular Weight Reference
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Benzo[d]imidazol-2-one 4-Chlorophenethyl, 1,2,4-oxadiazole 368.80
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) Acetamide 4-Chlorophenoxy, 4-chlorophenyl, isopropyl 458.34
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide Butanamide 4-Chlorophenyl, 1,2,4-oxadiazole 265.70
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid Isoxazole-carboxylic acid 4-Chlorophenyl, 4-methoxyphenyl, carboxylic acid 501.92

Key Observations :

  • Core Scaffold Diversity: While the target compound uses a dihydroisoquinolinone core, analogs employ benzimidazolone (), acetamide (), or isoxazole-carboxylic acid (). These scaffolds influence rigidity, solubility, and binding modes.
  • Substituent Commonalities : The 4-chlorophenyl group is recurrent (e.g., compounds 46 , 11g , and 17 ), suggesting its role in hydrophobic interactions or π-stacking.

Key Observations :

  • High yields (55–72%) and purity (>98%) are achievable for oxadiazole-containing compounds using standard coupling agents (e.g., EDCI ) or base-mediated cyclization ().
  • The target compound’s synthesis would likely follow similar protocols, though the dihydroisoquinolinone core may require specialized precursors.

Physicochemical Properties

Table 3: Calculated Properties of Selected Compounds
Compound Name logP (Predicted) Solubility (mg/mL) Molecular Weight Reference
Target Compound ~3.5 <0.1 (low) ~407.83 -
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide () 2.8 0.5–1.0 265.70
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid () 4.1 <0.1 (low) 501.92

Key Observations :

  • The target compound’s higher logP (~3.5) compared to butanamide derivatives () suggests greater lipophilicity, which may limit solubility but improve membrane permeability.

Biological Activity

The compound 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a synthetic derivative that combines various pharmacologically active moieties. Its structure includes a dihydroisoquinoline core, which is known for diverse biological activities, and an oxadiazole ring that contributes to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN3OC_{17}H_{14}ClN_{3}O, with a molecular weight of approximately 313.76 g/mol. The presence of the 4-chlorophenyl and oxadiazol groups suggests potential interactions with biological targets, enhancing its bioactivity.

PropertyValue
Molecular FormulaC17H14ClN3OC_{17}H_{14}ClN_{3}O
Molecular Weight313.76 g/mol
CAS NumberNot available
LogPNot specified

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoquinoline moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Studies have highlighted its activity against acetylcholinesterase (AChE) and urease. In particular, derivatives containing oxadiazole rings have been reported to exhibit strong AChE inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

Antitumor Activity

The structural components of this compound suggest potential antitumor activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain oxadiazole derivatives have shown promising results in inhibiting tumor growth in preclinical models .

The biological activity of 2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes due to its structural features.
  • Cellular Uptake : The lipophilicity indicated by its LogP value suggests efficient cellular uptake, enhancing its bioavailability.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in disease processes .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against a panel of bacteria. The results demonstrated that compounds with the oxadiazole moiety exhibited higher antibacterial activity compared to those without it. This supports the hypothesis that the oxadiazole ring enhances interaction with microbial targets .

Study on Enzyme Inhibition

Another study focused on enzyme inhibition profiles showed that certain derivatives significantly inhibited AChE with IC50 values lower than standard inhibitors like thiourea. This positions the compound as a candidate for further development in neurodegenerative disease therapies .

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